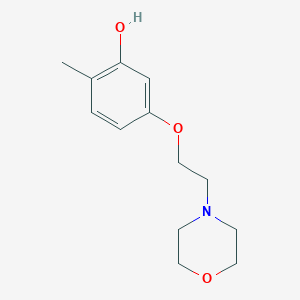![molecular formula C24H30N2O2 B14197164 4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) CAS No. 919789-87-0](/img/structure/B14197164.png)
4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) is an organic compound characterized by the presence of morpholine groups attached to a butene-diylphenylene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) typically involves the reaction of 4,4’-dihalobut-2-ene with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,4’-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4,4’-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[But-2-yne-2,3-diyldi(4,1-phenylene)]bis(morpholine): Similar structure but with a triple bond instead of a double bond.
4,4’-[Butane-2,3-diyldi(4,1-phenylene)]bis(morpholine): Similar structure but with single bonds instead of a double bond.
Uniqueness
4,4’-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) is unique due to the presence of the but-2-ene-2,3-diyl linkage, which imparts specific electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
919789-87-0 |
|---|---|
Molekularformel |
C24H30N2O2 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
4-[4-[3-(4-morpholin-4-ylphenyl)but-2-en-2-yl]phenyl]morpholine |
InChI |
InChI=1S/C24H30N2O2/c1-19(21-3-7-23(8-4-21)25-11-15-27-16-12-25)20(2)22-5-9-24(10-6-22)26-13-17-28-18-14-26/h3-10H,11-18H2,1-2H3 |
InChI-Schlüssel |
GNUNBSKLMAOIKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)C1=CC=C(C=C1)N2CCOCC2)C3=CC=C(C=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14197081.png)
![4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14197086.png)
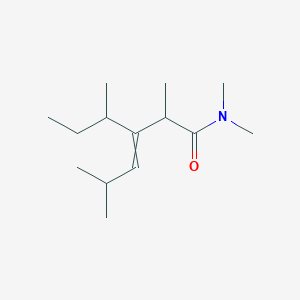
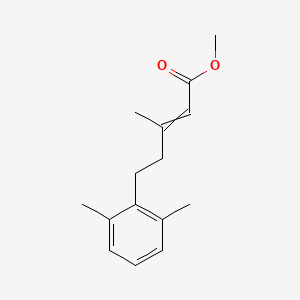
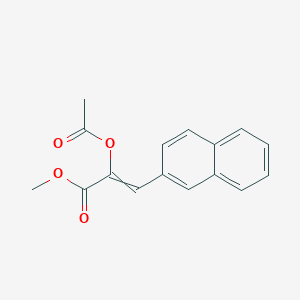
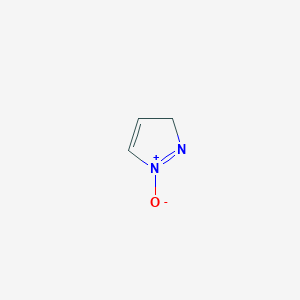
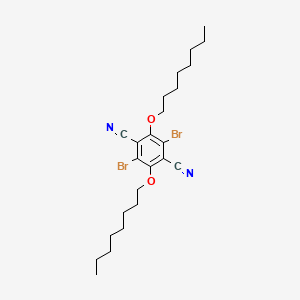

![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14197133.png)
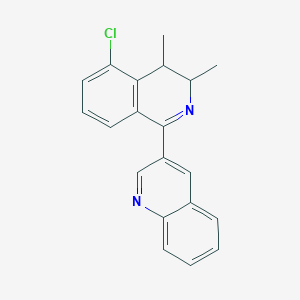
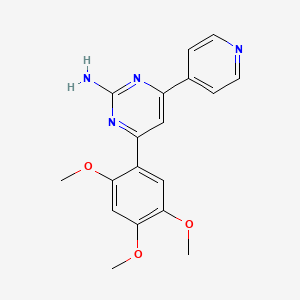
![6-(4-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197146.png)
